molecular formula C13H9BrN2O5 B2420606 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate CAS No. 868679-78-1

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate

Cat. No. B2420606
CAS RN: 868679-78-1
M. Wt: 353.128
InChI Key: UYEZBTTYQGXRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Chemical Reactions Analysis

While specific chemical reactions involving MNBPB are not detailed in the search results, similar compounds have been studied. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Scientific Research Applications

Antimicrobial Activity

Research has shown that similar compounds, such as 4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates, have demonstrated antimicrobial activity . Therefore, “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate” may also have potential as an antimicrobial agent.

Antitubercular Activity

The same study also found that some of these compounds showed promising antitubercular activity . This suggests that “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate” could potentially be used in the treatment of tuberculosis.

Antioxidant Properties

Some related compounds have been found to have high radical scavenging efficacies , indicating that they have antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Therefore, “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate” may also have potential as an antioxidant.

Antiviral Activity

Indole derivatives, which share some structural similarities with “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate”, have been found to possess antiviral activity . Therefore, this compound could potentially be used in the development of new antiviral drugs.

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O5/c1-7-6-10(11(16(19)20)12(17)15-7)21-13(18)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEZBTTYQGXRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-bromobenzoate

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